molecular formula C6H6N4O3 B1601169 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide CAS No. 73403-52-8

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide

Cat. No.: B1601169
CAS No.: 73403-52-8
M. Wt: 182.14 g/mol
InChI Key: VMRQDHNGCIPVSM-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is a heterocyclic organic compound with a pyrazine ring structure

Mechanism of Action

Target of Action

The primary targets of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide are Matrix Metalloproteinases (MMPs) . These are a group of enzymes that play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration. Among the MMPs, this compound has shown potent and highly selective activity of inhibiting MMP 13 .

Mode of Action

This compound interacts with MMPs, particularly MMP 13, and inhibits their activity . This inhibition prevents the degradation of extracellular matrix proteins, thereby affecting tissue remodeling and cell migration processes.

Biochemical Pathways

The inhibition of MMP 13 by this compound affects various biochemical pathways. MMP 13 plays a significant role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and cancer . Therefore, the inhibition of MMP 13 can impact these pathways and their downstream effects.

Result of Action

The inhibition of MMP 13 by this compound can lead to a decrease in the degradation of extracellular matrix proteins . This can result in changes in tissue remodeling and cell migration processes, potentially impacting disease progression in conditions like arthritis and cancer where MMP 13 is known to play a role .

Biochemical Analysis

Biochemical Properties

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide has been found to interact with Matrix Metalloproteinases (MMPs), specifically MMP 3, MMP 12, and MMP 13 . The compound has shown potent and highly selective activity of inhibiting MMP 13 . These interactions are crucial as MMPs play a significant role in the degradation and repair of the major components of the extracellular matrix of connective tissues .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory effects on MMPs . By inhibiting MMPs, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with MMPs, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl oxalate with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce dihydropyrazine compounds.

Scientific Research Applications

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.

    6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Another related compound with a pyridazine ring.

Uniqueness

6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials .

Properties

IUPAC Name

6-oxo-1H-pyrazine-2,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c7-5(12)3-4(6(8)13)10-2(11)1-9-3/h1H,(H2,7,12)(H2,8,13)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRQDHNGCIPVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(NC1=O)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504551
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73403-52-8
Record name 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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